molecular formula C7H7Cl2N3S B8260340 Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)-

Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)-

Cat. No.: B8260340
M. Wt: 236.12 g/mol
InChI Key: NUHUWXDACLFSBT-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- (CAS 13207-55-1) is a thiosemicarbazide derivative characterized by a 2,6-dichlorophenyl substituent attached to the hydrazinecarbothioamide backbone. This compound is of significant interest in medicinal and organic chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and microbial systems. Its synthesis typically involves condensation reactions between substituted phenylhydrazines and thiocarbonyl reagents, as demonstrated in studies involving pyrazolyl-quinazolinones and sulfonamide derivatives .

Properties

IUPAC Name

(2,6-dichloroanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3S/c8-4-2-1-3-5(9)6(4)11-12-7(10)13/h1-3,11H,(H3,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHUWXDACLFSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NNC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in ethanol or methanol under reflux (60–80°C) for 4–6 hours, with catalytic acetic acid to protonate the aldehyde and enhance electrophilicity. Thin-layer chromatography (TLC) monitoring confirms completion, with yields averaging 70–85%. Isolation involves cooling the reaction mixture to precipitate the product, followed by recrystallization from ethanol.

Mechanistic Insights

The mechanism proceeds via nucleophilic attack by the thiosemicarbazide’s terminal amine on the aldehyde carbonyl, forming a hemiaminal intermediate that dehydrates to the imine (Schiff base). The 2,6-dichloro substitution on the benzaldehyde enhances electrophilicity through inductive effects, accelerating the reaction.

Direct Synthesis via Phenyl Isothiocyanate-Hydrazine Coupling

A more direct approach employs 2,6-dichlorophenyl isothiocyanate and hydrazine hydrate in a nucleophilic addition-elimination sequence. This method avoids intermediates and aligns with procedures described for analogous aryl thioureas.

Protocol and Yield

In anhydrous tetrahydrofuran (THF), equimolar quantities of phenyl isothiocyanate and hydrazine hydrate react at 0–5°C for 2 hours, followed by gradual warming to room temperature. The product precipitates upon addition of ice-water, with yields exceeding 90% after recrystallization from acetonitrile.

Characterization Data

  • IR (KBr): 3250 cm⁻¹ (N–H stretch), 1550 cm⁻¹ (C=S stretch).

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH), 7.5–7.3 (m, 3H, aryl-H), 4.1 (s, 2H, NH₂).

Chlorination of Phenylhydrazine Derivatives

Adapting methodologies from trichlorophenylhydrazine synthesis, 2,6-dichlorophenylhydrazine can serve as a precursor. Chlorination of phenylhydrazine derivatives using chlorine gas in acetic acid introduces the dichloro substituents, followed by reaction with thiourea to install the carbothioamide group.

Stepwise Chlorination and Functionalization

  • Chlorination: Phenylhydrazine is treated with chlorine gas in glacial acetic acid at 20–25°C, yielding 2,6-dichlorophenylhydrazine hydrochloride after filtration and washing.

  • Thiourea Coupling: The hydrochloride salt reacts with thiourea in aqueous NaOH (10%) under reflux, producing the target compound in 65–75% yield.

Challenges and Mitigation

  • By-product Formation: Over-chlorination may yield 2,4,6-trichloro derivatives, necessitating precise stoichiometry (2.2 eq Cl₂ per phenylhydrazine).

  • Solvent Selection: Acetic acid minimizes polychlorinated biphenyl (PCB) by-products compared to chlorinated solvents.

Diazotization and Thiourea Coupling

This method leverages 2,6-dichloroaniline as the starting material. Diazotization followed by coupling with thiourea introduces the hydrazinecarbothioamide moiety via a diazonium intermediate.

Detailed Procedure

  • Diazotization: 2,6-Dichloroaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium chloride.

  • Coupling: The diazonium salt reacts with thiourea in aqueous NaOH, yielding the product after acidification (pH 3–4) and extraction with ethyl acetate.

Yield and Purity

  • Yield: 60–70%

  • Purity: >95% (HPLC), with minor impurities attributed to residual aniline.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Key AdvantageLimitation
Schiff Base Condensation2,6-Dichlorobenzaldehyde70–85High selectivityRequires reduction step for target
Isothiocyanate CouplingPhenyl isothiocyanate>90Direct, single-stepIsothiocyanate synthesis hazardous
Chlorination-FunctionalizationPhenylhydrazine65–75Scalable for industrial useBy-product management critical
Diazotization2,6-Dichloroaniline60–70Utilizes inexpensive aniline derivativesMulti-step, lower yield

Mechanistic and Kinetic Considerations

Thermodynamic Stability

The 2,6-dichloro substitution imposes steric hindrance, slowing electrophilic substitution but stabilizing the final product through intramolecular hydrogen bonding (N–H⋯Cl).

Solvent Effects

  • Polar Protic Solvents (e.g., ethanol): Enhance Schiff base formation via stabilization of charged intermediates.

  • Aprotic Solvents (e.g., THF): Favor nucleophilic coupling reactions by reducing side reactions.

Green Chemistry and Sustainability

Solvent Recycling

Ethanol and acetonitrile recovery via distillation reduces waste in large-scale preparations.

Catalytic Innovations

  • Microwave Assistance: Reduces reaction time for Schiff base formation from 4 hours to 30 minutes.

  • Biocatalysis: Lipase-mediated coupling of isothiocyanates and hydrazine minimizes energy input .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation and substitution.
  • Antimicrobial Properties : Research has indicated that hydrazinecarbothioamides exhibit potential antimicrobial and antifungal activities. In vitro studies have shown effectiveness against various pathogens .
  • Anticancer Research : There is ongoing investigation into the anticancer properties of this compound. It has shown promise in inhibiting the growth of several cancer cell lines, including breast and lung cancer cells .
  • Mechanism of Action : The compound interacts with specific molecular targets within cells, potentially altering enzyme activity and leading to biological effects relevant to disease treatment.

Industrial Applications

  • Specialty Chemicals : Hydrazinecarbothioamide is utilized in developing specialty chemicals and materials. Its unique properties make it suitable for various industrial processes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of hydrazinecarbothioamide derivatives against multi-drug resistant Gram-positive bacteria. The results demonstrated significant activity against strains that are commonly resistant to conventional antibiotics, highlighting its potential as a new therapeutic agent in combating antibiotic resistance .

Case Study 2: Anticancer Activity

In another study focused on anticancer applications, hydrazinecarbothioamide derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation significantly more than existing treatments, suggesting their potential use in cancer therapy .

Data Tables

Application AreaSpecific UseFindings
ChemistryBuilding block for complex moleculesEffective in various chemical reactions
BiologyAntimicrobialSignificant activity against resistant strains
AnticancerInhibitory effects on multiple cancer cell lines
IndustrySpecialty chemicalsUtilized in various industrial processes

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of hydrazinecarbothioamide derivatives are heavily influenced by substituents on the phenyl ring and modifications to the hydrazinecarbothioamide core. Below is a comparative analysis of key analogues:

Compound Name Substituent Modifications Melting Point (°C) Key Spectral Data (IR, NMR) Biological Activity Reference
2-(2,6-dichlorophenyl)hydrazinecarbothioamide Base structure N/A IR: 3243 cm⁻¹ (N-H), 1681 cm⁻¹ (C=S) Antimicrobial, anticancer
5b (Piperidinyl-benzylidene derivative) 4-(piperidin-1-yl)benzylidene group N/A ¹H NMR: δ 7.39–7.86 (Ar), 9.35–9.99 (NH) Dihydrofolate reductase inhibition
6i (Sulfamoylbenzoyl-piperidine derivative) 4-sulfamoylbenzoyl-piperidine moiety 179–180 ESIMS: m/z 531 (M+H)+ Carbonic anhydrase inhibition
Compound 6 (Pyridinylmethylidene analogue) 2-pyridinylmethylidene group N/A X-ray diffraction confirmed Antioxidant, MCF-7 inhibition (IC₅₀ = 0.8 µM)
Compound 1 (Benzofuranylmethylene derivative) Benzofuranylmethylene substituent N/A MIC = 1 µg/mL (antitubercular) Targets β-ketoacyl-ACP synthase III

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, sulfamoyl) enhance antimicrobial and enzyme inhibitory activities by increasing electrophilicity and binding affinity .
  • Extended conjugation (e.g., benzylidene, pyridinylmethylidene) improves antioxidant and anticancer activities via radical scavenging and DNA intercalation .
  • Bulkier substituents (e.g., piperidinyl, benzofuranyl) enhance target specificity but may reduce solubility .
Analytical Data Consistency
  • Elemental analysis : Carbon and nitrogen percentages align with theoretical values (e.g., 45.29% C in 6i vs. 45.23% observed) .
  • Spectral consistency : IR peaks for C=S (1681–1700 cm⁻¹) and NH (3243 cm⁻¹) are conserved across analogues .

Biological Activity

Hydrazinecarbothioamide, particularly the derivative 2-(2,6-dichlorophenyl)-, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including antioxidant, anticancer, antiviral, and enzyme inhibition properties.

Chemical Structure and Synthesis

Hydrazinecarbothioamides are characterized by the presence of a hydrazine moiety attached to a thioamide group. The specific compound 2-(2,6-dichlorophenyl)- is synthesized through the reaction of 2,6-dichlorobenzaldehyde with hydrazinecarbothioamide derivatives. The structural integrity of these compounds is confirmed using various spectroscopic techniques such as NMR and IR spectroscopy.

1. Antioxidant Activity

Research has demonstrated that hydrazinecarbothioamides exhibit significant antioxidant properties. A study evaluated several derivatives, including 2-(2,6-dichlorophenyl)-, using the DPPH radical scavenging assay. The results indicated that:

  • Compound 4 : Inhibition rate of 97.18% at 250 μM.
  • Compound 5 : Inhibition rate of 96.90% at 250 μM.
  • Compound 6 : Inhibition rate of 97.11% at 250 μM.

The IC50 values for these compounds were notably lower than those of standard antioxidants such as ascorbic acid (AA) and butylated hydroxyanisole (BHA), indicating superior radical scavenging capabilities .

2. Anticancer Activity

Hydrazinecarbothioamides have shown promising anticancer potential. In vitro studies assessed their effects on various cancer cell lines:

CompoundCell LineIC50 (μM)Activity Type
5bHEL cells11-20Antiviral
4bVarious cancer lines1.9-4.4Cytostatic
5aB16F10 (melanoma)Not specifiedAntiproliferative

The compound exhibited cytostatic effects against HEL cell cultures and moderate antimicrobial activity across several derivatives .

3. Enzyme Inhibition

The inhibitory effects of hydrazinecarbothioamides on key enzymes have been a focal point in research:

  • Dihydrofolate Reductase (DHFR) : Compounds showed IC50 values ranging from 13.70 μM to 47.30 μM, with some derivatives demonstrating higher inhibition than methotrexate, a standard DHFR inhibitor .
  • Tyrosinase : The compounds also exhibited inhibitory activity against tyrosinase, which is crucial in melanin synthesis and has implications in melanoma treatment .

Case Studies

Several case studies highlight the therapeutic potential of hydrazinecarbothioamides:

  • Antioxidant Efficacy : A comparative study highlighted that derivatives containing thiourea fragments exhibited enhanced stability against free radicals due to double conjugation mechanisms.
  • Anticancer Mechanism : Research indicated that certain derivatives disrupt folate metabolism pathways by inhibiting DHFR activity, leading to reduced cellular proliferation in cancer cells.
  • Antiviral Properties : Specific derivatives demonstrated significant antiviral activity against HEL cell cultures, suggesting potential applications in treating viral infections.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,6-dichlorophenyl)hydrazinecarbothioamide and its derivatives?

The compound is typically synthesized via condensation reactions between 2,6-dichlorophenylhydrazine hydrochloride and substituted isothiocyanates or via hydrazone formation with thiocarbazides. For example, hydrazinecarbothioamide derivatives can be obtained by reacting 2,6-dichlorophenylhydrazine with thiosemicarbazide under reflux in ethanol, followed by purification via recrystallization . Key parameters include pH control (~4–6), temperature (70–80°C), and stoichiometric ratios (1:1.2 hydrazine:isothiocyanate). Yield optimization often requires inert atmospheres (N₂) to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization involves a multi-technique approach:

  • Spectroscopy : FT-IR for thioamide (C=S stretch at ~1250–1350 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹). UV-Vis for π→π* transitions in the aromatic and hydrazine moieties .
  • Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .
  • Single-crystal X-ray diffraction (SC-XRD) : For definitive structural confirmation. SHELXL or SHELXTL software is used for refinement, with R-factor thresholds <5% for high reliability .

Q. What safety protocols are critical when handling this compound?

Due to potential irritancy and undefined toxicity:

  • Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood.
  • Avoid inhalation of powders; employ wet methods for transfer.
  • Store in airtight containers at 4°C, away from oxidizers.
  • Waste disposal must follow hazardous chemical protocols (e.g., neutralization before incineration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical spectra (e.g., unexpected NH stretching frequencies) may arise from tautomerism or intermolecular H-bonding. Mitigation strategies:

  • DFT calculations : Compare computed (B3LYP/6-31G**) and experimental IR spectra to identify dominant tautomers .
  • Solvent polarity studies : Polar solvents (DMSO) stabilize enol forms, while nonpolar solvents (CHCl₃) favor keto forms.
  • X-ray crystallography : Resolve ambiguity by determining the solid-state structure .

Q. What methodologies are effective for evaluating the biological activity of hydrazinecarbothioamide derivatives?

  • In vitro assays :
  • MTT assay : Test anti-proliferative activity against cancer cell lines (e.g., A549, HCT-116) at concentrations 1–100 µM, with 48–72 hr incubation .
  • DNA binding studies : Use UV-Vis titrations or ethidium bromide displacement assays to assess intercalation (binding constants calculated via Benesi-Hildebrand plots) .
    • Molecular docking : Simulate interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina; validate with IC₃₀ correlations .

Q. How can researchers design metal complexes using this compound as a ligand?

The thioamide and hydrazine groups act as bidentate ligands. Experimental steps:

  • Complexation : React with metal salts (CuCl₂, Ni(NO₃)₂) in methanol/water (1:1) at 60°C.
  • Stoichiometry determination : Job’s method (molar ratio) or conductometric titrations .
  • Characterization : ESI-MS for molecular ion peaks, magnetic susceptibility for geometry (e.g., octahedral Cu(II) complexes with µeff ~1.73 BM) .

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